2-(Cyclohexylmethyl)-3-ethylphenol
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Overview
Description
2-(Cyclohexylmethyl)-3-ethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-ethylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Grignard reaction, where cyclohexylmethyl magnesium bromide is reacted with 3-ethylbenzaldehyde, followed by acidic workup to yield the desired phenol. This method requires the preparation of the Grignard reagent and careful handling to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation of precursor compounds and the use of high-pressure reactors can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-3-ethylcyclohexanol.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)-3-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-3-ethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylmethyl)-4-ethylphenol
- 2-(Cyclohexylmethyl)-3-methylphenol
- 2-(Cyclohexylmethyl)-3-isopropylphenol
Uniqueness
2-(Cyclohexylmethyl)-3-ethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-13-9-6-10-15(16)14(13)11-12-7-4-3-5-8-12/h6,9-10,12,16H,2-5,7-8,11H2,1H3 |
InChI Key |
KCKUVVPNRCXTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
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